4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid

Beschreibung

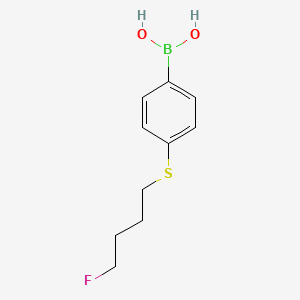

4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with a butylsulfanyl group bearing a fluorine atom at the terminal position. The boronic acid (–B(OH)₂) group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic organic chemistry . The fluoro-butylsulfanyl substituent introduces unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Eigenschaften

CAS-Nummer |

958451-97-3 |

|---|---|

Molekularformel |

C10H14BFO2S |

Molekulargewicht |

228.10 g/mol |

IUPAC-Name |

[4-(4-fluorobutylsulfanyl)phenyl]boronic acid |

InChI |

InChI=1S/C10H14BFO2S/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,1-2,7-8H2 |

InChI-Schlüssel |

IVVHXSWZYXQHDY-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=C(C=C1)SCCCCF)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sequential Functionalization of the Benzene Ring

This method involves stepwise introduction of the sulfanylalkyl and boronic acid groups. A plausible sequence includes:

-

Thiolation : Introducing the 4-fluoro-butylsulfanyl group via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

-

Borylation : Installing the boronic acid group using Miyaura borylation with bis(pinacolato)diboron (B2Pin2) and a palladium catalyst.

For example, 4-bromothioanisole could undergo alkylation with 1-fluoro-4-bromobutane under basic conditions, followed by palladium-catalyzed borylation. However, competing side reactions, such as oxidation of the thioether, necessitate careful optimization of reaction conditions.

Pre-functionalized Boronic Acid Intermediates

An alternative route starts with a boronic acid-containing precursor. For instance, 4-mercaptophenylboronic acid could be alkylated with 1-fluoro-4-iodobutane in the presence of a base like potassium carbonate. This method avoids harsh borylation conditions post-thioether formation but requires stable boronic acid intermediates.

Detailed Synthetic Protocols

Thiol-Ether Formation via Nucleophilic Substitution

Step 1: Synthesis of 4-Fluoro-butylsulfanylbenzene

-

Reagents : 4-Bromothiophenol, 1-fluoro-4-bromobutane, K2CO3, DMF.

-

Procedure :

-

Dissolve 4-bromothiophenol (1 equiv) and 1-fluoro-4-bromobutane (1.2 equiv) in anhydrous DMF.

-

Add K2CO3 (2 equiv) and heat at 80°C for 12 hours under nitrogen.

-

Extract with ethyl acetate, wash with brine, and dry over Na2SO4.

-

Purify via column chromatography (hexane/ethyl acetate 9:1) to yield 4-(4-fluoro-butylsulfanyl)bromobenzene.

-

Step 2: Miyaura Borylation

-

Reagents : 4-(4-fluoro-butylsulfanyl)bromobenzene, B2Pin2, Pd(dppf)Cl2, KOAc, dioxane.

-

Procedure :

Purification and Stabilization Techniques

Boronic acids are prone to protodeboronation and oxidation. The following methods enhance stability and purity:

Alkaline Extraction and Acid Precipitation

Chromatographic Purification

-

Use silica gel chromatography with eluents such as dichloromethane/methanol (95:5) to separate boronic acids from byproducts like deboronated aromatics.

Critical Reaction Parameters

Challenges and Mitigation Strategies

Boronic Acid Instability

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 4-(4-Fluor-butylsulfanyl)-Benzolboronsäure kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Die Verbindung kann reduziert werden, um die entsprechenden Thiol- oder Sulfidderivate zu bilden.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Boronsäuregruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: In Substitutionsreaktionen werden häufig Palladiumkatalysatoren eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol- und Sulfidderivate.

Substitution: Verschiedene substituierte Benzolderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Boronic acids, including 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid, have been studied for their potential anticancer properties. They can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been explored in various studies, highlighting the compound's role as a potential therapeutic agent against cancers such as multiple myeloma and lymphoma .

Drug Delivery Systems : The unique properties of boronic acids allow them to be utilized in targeted drug delivery systems. Their ability to form complexes with biomolecules can enhance the specificity and efficacy of drug formulations, particularly in delivering chemotherapeutic agents directly to tumor sites.

Biochemical Applications

Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. For example, boronic acids can act as reversible inhibitors for proteases and kinases, making them valuable in drug design aimed at modulating enzyme activity .

Sensor Development : The boronic acid moiety can be employed in the development of sensors for detecting sugars and other biomolecules. The reversible binding with diols allows for the construction of sensitive detection systems that can be used in clinical diagnostics .

Case Study 1: Anticancer Properties

A study published in PubMed explored the effects of various boronic acids on cancer cell lines. It demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple myeloma cells when combined with other therapeutic agents like bortezomib. This combination therapy was shown to enhance apoptosis through proteasome inhibition .

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity observed | Potential for combination therapies in cancer treatment |

Case Study 2: Enzyme Inhibition

Research highlighted the use of boronic acids as enzyme inhibitors in drug formulations aimed at stabilizing enzyme activity in detergents. The addition of this compound was found to enhance the stability and efficacy of lipases used in laundry detergents, demonstrating its industrial applicability .

| Application | Enzyme Type | Outcome |

|---|---|---|

| Industrial Enzyme Stabilization | Lipases | Increased stability and performance in detergents |

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluoro-butylsulfanyl group enhances the compound’s binding affinity and specificity, allowing it to effectively inhibit or activate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituent on the benzene ring critically impacts lipophilicity, electronic properties, and reactivity. Key analogs include:

*Note: Molecular weight estimated based on substituent composition.

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura reactions. Substituents influence reaction rates and yields:

- 4-(Methylthio)phenylboronic acid : Moderate reactivity due to electron-donating –SCH₃ group; used in aryl-aryl bond formation .

- 4-Biphenylboronic acid : High reactivity in biaryl synthesis due to extended π-system stabilizing transition states .

- Sulfonyl/Sulfamoyl Derivatives (e.g., 4-(Methylsulfonyl)benzeneboronic acid): Polar groups may slow coupling due to steric hindrance or electronic deactivation .

- Target Compound: The fluorinated alkyl chain may sterically hinder coupling partners, though fluorine’s inductive effect could balance reactivity. No direct data available; inferred from analogs.

Key Research Findings

- Suzuki-Miyaura Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) effectively couple benzeneboronic acids with aryl halides, but steric bulk (e.g., butyl chains) may require tailored ligands ().

- Biological Activity: Sulfamoyl and sulfonyl derivatives (e.g., 4-(Methylsulfonylamino)phenylboronic acid) exhibit protease inhibition, suggesting the target’s fluorinated chain could modulate drug-target interactions .

- Thermal Stability : Sulfanyl groups (–S–) generally confer lower thermal stability than sulfonyl (–SO₂–) analogs (e.g., vs. 18).

Biologische Aktivität

4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a crucial feature for their application in drug design, particularly in the context of targeting biomolecules such as proteins and enzymes.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₂H₁₃BFO₂S

- Molecular Weight : 248.11 g/mol

The presence of the fluorobutylsulfanyl group enhances the lipophilicity and may influence the compound's interaction with biological targets.

Enzyme Inhibition

Recent studies have indicated that derivatives of boronic acids, including this compound, exhibit inhibitory effects on various enzymes. Notably, boronic acids are known to inhibit serine proteases and other hydrolases by forming stable complexes with the active site residues.

- Cholinesterase Inhibition : A study on similar boronic acid derivatives revealed their potential as cholinesterase inhibitors, which are critical in treating conditions like Alzheimer's disease. The inhibitory activity was measured using Ellman's spectrophotometric method, showing promising IC50 values comparable to established inhibitors like tacrine .

- Protease Inhibition : Boronic acids have also been explored for their ability to inhibit proteases involved in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications on the boronic acid moiety can significantly enhance potency against specific proteases.

Interaction with Insulin

Research has highlighted the interaction of boronic acids with insulin, emphasizing their role in stabilizing this critical hormone. Computational modeling studies suggest that certain boronic acid derivatives can bind effectively to insulin, potentially influencing its stability and activity . The binding interactions primarily involve non-covalent interactions such as hydrogen bonding and van der Waals forces.

Case Study 1: Cholinesterase Inhibition

In a comparative study of various cholinesterase inhibitors, this compound was synthesized and tested alongside other derivatives. The results indicated that specific modifications led to enhanced selectivity towards acetylcholinesterase over butyrylcholinesterase, showcasing the potential for developing targeted therapies for neurodegenerative diseases.

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| 4d | 0.15 | 3.2 |

| Tacrine | 0.12 | - |

| 4-(4-FBS)-Boronate | 0.20 | 2.5 |

Case Study 2: Insulin Stabilization

A theoretical model was developed to study the interaction between insulin and various boronic acids, including our compound of interest. The findings indicated that the binding energy contributed significantly to the stability of insulin, with favorable interactions observed at key amino acid residues .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a widely used method for aryl boronic acids. Start with a halogenated benzene derivative (e.g., bromo- or iodo-substituted) and couple it with a pre-functionalized 4-fluoro-butylsulfanyl boronic ester. Ensure anhydrous conditions and use palladium catalysts (e.g., Pd(PPh₃)₄) with a mild base (e.g., Na₂CO₃). The fluorobutylsulfanyl group may require protection (e.g., thioether stabilization) during synthesis to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the boronic acid group. Use desiccants to minimize moisture exposure. Similar fluorinated boronic acids are hygroscopic and prone to decomposition at room temperature; strict temperature control is critical .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to verify the fluorobutylsulfanyl substituent and boronic acid moiety. The NMR signal will confirm fluorine presence.

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.

- HPLC : Assess purity (>95% is typical for research-grade boronic acids; see and for analogous compounds).

- FT-IR : Identify B-O and S-C vibrational stretches .

Q. How does the electron-withdrawing fluorine substituent affect the reactivity of the boronic acid group in cross-coupling reactions?

- Methodological Answer : The fluorine atom on the butylsulfanyl chain indirectly influences the aryl ring’s electron density, potentially accelerating transmetallation steps in Suzuki reactions. However, steric hindrance from the butyl group may reduce coupling efficiency. Compare reaction rates with non-fluorinated analogs (e.g., 4-butylsulfanyl-benzeneboronic acid) to isolate electronic vs. steric effects. Optimize ligand choice (e.g., bulky ligands for steric mitigation) .

Q. What are the challenges in introducing the 4-Fluoro-butylsulfanyl moiety during synthesis, and how can they be mitigated?

- Methodological Answer :

- Thioether Stability : The sulfanyl group is prone to oxidation. Use inert atmospheres and reducing agents (e.g., DTT) during synthesis.

- Boronic Acid Protection : Employ pinacol ester protection to stabilize the boronic acid during sulfanyl group introduction. Deprotect post-synthesis using mild acidic conditions.

- Purification : Column chromatography with silica gel may degrade boronic acids; use reverse-phase HPLC or recrystallization instead .

Data Contradiction Analysis

Q. Why might reported yields for Suzuki reactions involving this compound vary across studies?

- Methodological Answer : Variations arise from:

- Catalyst Systems : Pd(OAc)₂ vs. PdCl₂(dppf) can alter turnover numbers.

- Solvent Effects : Polar solvents (e.g., DMF) may stabilize intermediates but increase side reactions.

- Oxygen Sensitivity : Trace oxygen degrades Pd catalysts; use degassed solvents.

- Substrate Purity : Impurities in the boronic acid (e.g., anhydride byproducts, as noted in ) reduce coupling efficiency. Validate purity via HPLC before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.